REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[Si]([O:13][C:14]1C=CC(C#N)=[C:16]([F:22])[CH:15]=1)(C(C)(C)C)(C)C.[CH:23]([Mg]Br)([CH3:25])[CH3:24].C1COCC1.Cl>[Cu](Br)Br.O>[F:22][C:16]1[CH:15]=[C:14]([OH:13])[CH:3]=[CH:2][C:1]=1[C:5](=[O:4])[CH:23]([CH3:25])[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.02 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC(=C(C#N)C=C1)F
|
Name
|
isopropylmagnesium bromide THF
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Br.C1CCOC1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper bromide
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 20 minutes while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be produced by the method
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
was raised to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 1.5 hours at 60° C
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred to 6 hours at 60° C
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 13 hours at 60° C
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, and n-hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)O)C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |